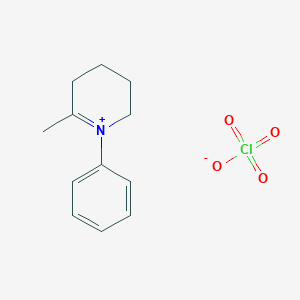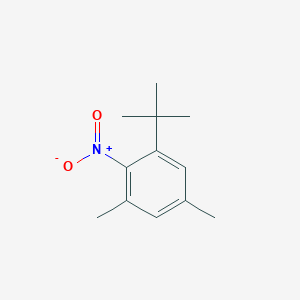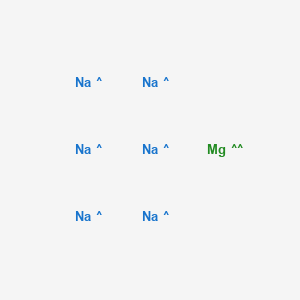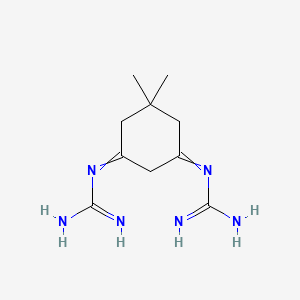
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This compound is characterized by a benzoyl group attached to the benzimidazole core, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming hydroxybenzimidazole.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one involves its interaction with various molecular targets, including enzymes and receptors. The benzoyl group enhances its ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial, antiviral, or anticancer effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, which lacks the benzoyl group.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position.
5,6-Dichlorobenzimidazole: A derivative with chlorine atoms at the 5 and 6 positions.
Uniqueness
6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
105686-59-7 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
6-benzoyl-3,6-dihydrobenzimidazol-5-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-7-12-11(15-8-16-12)6-10(13)14(18)9-4-2-1-3-5-9/h1-8,10H,(H,15,16) |
InChI-Schlüssel |
JJYYKYBHFMSUQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C=C3C(=CC2=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)





diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
